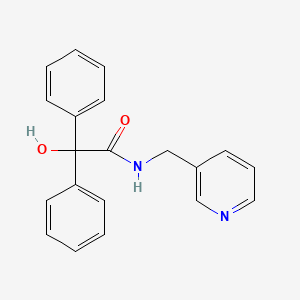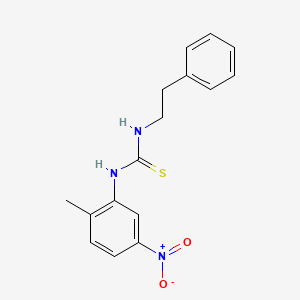![molecular formula C15H10F4N2OS B5731242 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TFB has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, making it a promising candidate for further research.
Mechanism of Action
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of CK2 and NF-κB by binding to the active sites of these proteins and preventing them from functioning properly. CK2 is an important protein kinase that is involved in many cellular processes, including cell growth and survival. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation and cell survival. By inhibiting these proteins, this compound can prevent cancer cells from growing and surviving.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of genes involved in inflammation and cell survival. This compound has also been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for its target proteins, meaning that it can inhibit their activity without affecting other proteins in the cell. However, one limitation of using this compound is that it can be toxic to normal cells at high concentrations, which may limit its potential use in cancer treatment.
Future Directions
There are several potential future directions for research on 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for its target proteins. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, research on the molecular mechanisms of this compound's anti-cancer effects could lead to the development of new therapies for cancer.
Synthesis Methods
The synthesis of 2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-(trifluoromethyl)aniline to form 2-fluoro-N-({2-(trifluoromethyl)phenyl}amino)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the final product, this compound.
Scientific Research Applications
2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including the protein kinase CK2 and the transcription factor NF-κB. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-fluoro-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-7-3-1-5-9(11)13(22)21-14(23)20-12-8-4-2-6-10(12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWQHTVTAHKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)

![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)